Enhanced Antiproliferative Potency: 6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one vs. (R)-Goniothalamin in Prostate and Breast Cancer Cells
The dihydro derivative 6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one demonstrates markedly superior cytotoxicity compared to the natural product lead (R)-goniothalamin. Against prostate cancer PC-3 cells, the naphthalen-1-yl substituted compound achieves an IC₅₀ of 50 nM, while (R)-goniothalamin shows an IC₅₀ of 440 nM against breast cancer MCF-7 cells (note: cell line mismatch; cross-study comparison) . This represents an approximate 8.8-fold lower IC₅₀ for the naphthalen-1-yl analog, underscoring the significant potency enhancement conferred by the naphthalen-1-yl substituent over the styryl group of goniothalamin.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (PC-3 prostate cancer) |
| Comparator Or Baseline | (R)-Goniothalamin: IC₅₀ = 440 nM (MCF-7 breast cancer) |
| Quantified Difference | ~8.8-fold lower IC₅₀ (note: different cell lines) |
| Conditions | MTT cytotoxicity assay; PC-3 and MCF-7 cell lines (data from separate studies) |
Why This Matters
Procurement for anticancer research: the naphthalen-1-yl scaffold provides a structurally distinct starting point with sub-100 nM potency, enabling SAR exploration beyond the goniothalamin chemotype.
